BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 6-Methyl-5-hepten-2-ol:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-METHYL-5-HEPTEN-2-OL

Cat. No.: B3425772

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
acyclic monoterpenoid, 6-methyl-5-hepten-2-ol. This compound is of interest in various fields,
including organic synthesis, flavor and fragrance chemistry, and the study of insect
pheromones. A thorough understanding of its spectroscopic characteristics is essential for its
identification, quantification, and quality control. This document presents its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format,
accompanied by detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 6-methyl-5-hepten-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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Chemical Shift L Coupling Constant
Protons Multiplicity .
(ppm) (J) in Hz
H1 ~1.18 Doublet ~6.2
H2 ~3.78 Sextet ~6.2
H3 ~1.45-1.60 Multiplet
H4 ~2.05 Quartet ~7.5
Triplet of quartets
H5 ~5.10 ~7.1,~1.4
(unresolved)
H7 ~1.68 Singlet
H8 ~1.60 Singlet
OH Variable Broad Singlet

13C NMR (Carbon-13 NMR) Data[1]

Carbon Atom

Chemical Shift (ppm)

C1 234

C2 67.8

C3 38.8

c4 22.8

C5 124.7

C6 131.5

c7 25.7

C8 17.6

Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Intensity

Assignment

~3360

Strong, Broad

O-H stretch (alcohol)

~2968, ~2925, ~2870 Strong C-H stretch (alkane)
~1670 Weak C=C stretch (alkene)
~1450, ~1375 Medium C-H bend (alkane)

C-O stretch (secondary
~1120 Strong

alcohol)
~830 Medium =C-H bend (alkene)

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrum

mlz Relative Intensity (%) Assignment

128 <5 [M]* (Molecular lon)
110 ~10 [M - H20]*

95 ~20 [M - H20 - CHs]*

81 ~30

69 ~50

43 100 [C3H7]* or [CH3COJ*
41 ~70 [CsHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters may require optimization.

NMR Spectroscopy (*H and **C)
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. Sample Preparation:

Dissolve approximately 10-20 mg of 6-methyl-5-hepten-2-ol in 0.6-0.8 mL of a deuterated
solvent (e.g., chloroform-d, CDCls).

Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to
remove any particulate matter.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent
does not contain it.

. 'H NMR Acquisition:

Instrument: 400 MHz (or higher) NMR spectrometer.

Solvent: CDCls.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

. 13C NMR Acaquisition:

Instrument: 100 MHz (or higher, corresponding to the tH frequency) NMR spectrometer.

Solvent: CDCls.

Temperature: 298 K.

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 0-150 ppm.
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Number of Scans: 512-1024 (or more, depending on concentration).

Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

1.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

. Background Spectrum:

Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically
subtracted from the sample spectrum.

. Sample Analysis:

Place a small drop of neat 6-methyl-5-hepten-2-ol directly onto the center of the ATR
crystal.

Acquire the sample spectrum over a range of 4000-400 cm~1.
Resolution: 4 cm™2.

Number of Scans: 16-32.

. Cleaning:

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (Gas Chromatography-Mass
Spectrometry - GC-MS)

1.

Sample Preparation:
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o Prepare a dilute solution of 6-methyl-5-hepten-2-ol in a volatile organic solvent (e.g.,
dichloromethane or hexane) at a concentration of approximately 100 pg/mL.

2. GC Conditions:
 Injector Temperature: 250 °C.
e Injection Volume: 1 pL.
o Split Ratio: 50:1.
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 pm).
e Oven Temperature Program:
o Initial temperature: 50 °C, hold for 2 minutes.
o Ramp: Increase to 200 °C at a rate of 10 °C/min.
o Hold: Hold at 200 °C for 5 minutes.
3. MS Conditions:
« lonization Mode: Electron lonization (EIl) at 70 eV.
e Source Temperature: 230 °C.
e Quadrupole Temperature: 150 °C.
e Scan Range: m/z 35-350.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of an organic compound like 6-methyl-5-hepten-2-ol.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3425772#6-methyl-5-hepten-2-ol-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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